molecular formula C25H18N4O3 B3905357 2-[2-(2-methyl-1H-indol-3-yl)vinyl]-3-(3-nitrophenyl)-4(3H)-quinazolinone

2-[2-(2-methyl-1H-indol-3-yl)vinyl]-3-(3-nitrophenyl)-4(3H)-quinazolinone

Cat. No.: B3905357
M. Wt: 422.4 g/mol
InChI Key: YUWWLSVBERSHJJ-BUHFOSPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a quinazolinone derivative, which is a class of compounds that contain a quinazoline moiety with a ketone group at the 4-position . It also contains an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinazolinone, indole, and phenyl moieties. The exact structure would depend on the positions of these groups in the molecule .


Chemical Reactions Analysis

Quinazolinones and indoles are both reactive moieties that can undergo a variety of chemical reactions. For example, quinazolinones can participate in reactions like acylation, alkylation, and condensation, while indoles can undergo electrophilic substitution, oxidation, and reduction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carbonyl group in the quinazolinone moiety could result in the compound having a higher boiling point and being more polar .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many quinazolinone and indole derivatives have biological activity and are used in medicinal chemistry .

Future Directions

The study of quinazolinone and indole derivatives is a vibrant field, particularly in medicinal chemistry, where these compounds are often used as scaffolds for drug discovery . Future research could explore the biological activity of this compound and its potential uses in medicine.

Properties

IUPAC Name

2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-3-(3-nitrophenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N4O3/c1-16-19(20-9-2-4-11-22(20)26-16)13-14-24-27-23-12-5-3-10-21(23)25(30)28(24)17-7-6-8-18(15-17)29(31)32/h2-15,26H,1H3/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUWWLSVBERSHJJ-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C=CC3=NC4=CC=CC=C4C(=O)N3C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)/C=C/C3=NC4=CC=CC=C4C(=O)N3C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(2-methyl-1H-indol-3-yl)vinyl]-3-(3-nitrophenyl)-4(3H)-quinazolinone
Reactant of Route 2
2-[2-(2-methyl-1H-indol-3-yl)vinyl]-3-(3-nitrophenyl)-4(3H)-quinazolinone
Reactant of Route 3
2-[2-(2-methyl-1H-indol-3-yl)vinyl]-3-(3-nitrophenyl)-4(3H)-quinazolinone
Reactant of Route 4
Reactant of Route 4
2-[2-(2-methyl-1H-indol-3-yl)vinyl]-3-(3-nitrophenyl)-4(3H)-quinazolinone
Reactant of Route 5
2-[2-(2-methyl-1H-indol-3-yl)vinyl]-3-(3-nitrophenyl)-4(3H)-quinazolinone
Reactant of Route 6
Reactant of Route 6
2-[2-(2-methyl-1H-indol-3-yl)vinyl]-3-(3-nitrophenyl)-4(3H)-quinazolinone

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